viF 549-NHS ester
Description
viF 549-NHS ester is a fluorescent labeling reagent designed for covalent conjugation to primary amines (e.g., lysine residues or N-termini) in biomolecules such as proteins, peptides, and antibodies. The NHS ester group enables efficient amine-reactive chemistry under mild aqueous conditions (pH 7–9), forming stable amide bonds . This reagent is commonly used in fluorescence-based applications, including fluorescence polarization assays (e.g., monitoring protein interactions) and cell imaging (e.g., tracking extracellular matrix components like fibronectin) .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 6-[(2E)-2-[(E)-3-(3,3-dimethyl-1-propylindol-1-ium-2-yl)prop-2-enylidene]-3,3-dimethylindol-1-yl]hexanoate;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H44N3O4.BrH/c1-6-24-37-28-17-11-9-15-26(28)35(2,3)30(37)19-14-20-31-36(4,5)27-16-10-12-18-29(27)38(31)25-13-7-8-21-34(42)43-39-32(40)22-23-33(39)41;/h9-12,14-20H,6-8,13,21-25H2,1-5H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUZFBSZPHWXGCQ-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[N+]1=C(C(C2=CC=CC=C21)(C)C)C=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)ON5C(=O)CCC5=O)(C)C.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[N+]1=C(C(C2=CC=CC=C21)(C)C)/C=C/C=C/3\C(C4=CC=CC=C4N3CCCCCC(=O)ON5C(=O)CCC5=O)(C)C.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H44BrN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
662.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Palladium-Catalyzed Cross-Coupling Strategy
The rhodamine core of JF549 is synthesized via a Pd-catalyzed cross-coupling reaction starting from fluorescein derivatives. This method enables the introduction of azetidine rings at the N,N-diethylamino positions, replacing traditional dimethylamino groups to enhance quantum yield and photostability.
Reaction Conditions:
-
Precursor: 3-Substituted azetidines (commercially available).
-
Catalyst: Palladium-based complexes (e.g., Pd(PPh₃)₄).
-
Solvent: Anhydrous dimethylformamide (DMF) or dichloromethane (DCM).
-
Temperature: 80–100°C under inert atmosphere (N₂ or Ar).
The substitution of azetidine groups increases the quantum yield to 0.88 (compared to 0.55 for conventional rhodamines) and shifts the excitation/emission maxima to 549 nm/571 nm.
Modulation of Lactone-Zwitterion Equilibrium
The L–Z equilibrium constant (K L-Z = 3.5) is critical for JF549’s cell permeability and fluorogenic properties. Electron-withdrawing substituents on the azetidine ring fine-tune this equilibrium, favoring the zwitterionic form in intracellular environments. Computational modeling guides the selection of 3-substituted azetidines to achieve optimal spectral and chemical properties.
NHS Ester Activation and Conjugation
NHS Ester Formation via Halophosphoric Acid Esters
The carboxylic acid group of JF549 is activated using N-hydroxysuccinimide (NHS) and halophosphoric acid esters (e.g., ClPO(OEt)₂), following a patented methodology.
-
Reactants:
-
JF549 carboxylic acid (1 equiv).
-
N-hydroxysuccinimide (1.2 equiv).
-
Halophosphoric acid ester (1.2 equiv).
-
Base (e.g., triethylamine, 3.0 equiv).
-
-
Solvent: Anhydrous ethyl acetate or DCM.
-
Conditions: Stirred at room temperature for 4–6 hours.
-
Workup: Sequential washes with HCl (2N), NaHCO₃ (sat.), and water.
This method achieves >90% conversion to the NHS ester, with minimal hydrolysis byproducts.
Conjugation to Biomolecules
JF549-NHS ester reacts with primary amines (e.g., lysine residues in antibodies) under mild alkaline conditions (pH 8.5). A standardized protocol involves:
-
Dissolving the target protein (0.3–0.8 mM) in sodium tetraborate buffer (NaB, 0.091 M).
-
Adding JF549-NHS ester (14 mM in DMSO) at a 10:1 molar ratio (dye:protein).
Excess dye is removed via precipitation or HPLC, yielding conjugates with minimal free dye (<5%).
Photophysical and Chemical Characterization
Spectral Properties
Stability and Compatibility
-
pH Stability: Stable in NaB buffer (pH 8.5) for 24 hours at 4°C.
-
Cell Permeability: Enhanced by the zwitterionic form, enabling live-cell imaging without transfection agents.
-
Photostability: Resists bleaching under 532 nm laser illumination for >30 minutes (dSTORM applications).
Applications in Advanced Imaging
JF549-NHS ester’s utility is demonstrated in:
Chemical Reactions Analysis
Types of Reactions
viF 549-NHS ester primarily undergoes nucleophilic substitution reactions with primary amines to form stable amide bonds. This reaction is facilitated by the presence of the N-hydroxysuccinimide ester group, which is highly reactive towards nucleophiles .
Common Reagents and Conditions
The reaction of this compound with primary amines is typically carried out in a slightly alkaline aqueous buffer (pH 7.2 to 9) to ensure the amines are deprotonated and nucleophilic. Common reagents include primary amines such as lysine residues in proteins .
Major Products
The major product of the reaction between this compound and primary amines is a fluorescently labeled amide derivative. This product retains the fluorescent properties of the parent compound, making it useful for various imaging applications .
Scientific Research Applications
Protein Labeling and Bioconjugation
Overview : viF 549-NHS ester is widely used for labeling proteins due to its ability to react with primary amines on proteins, forming stable amide bonds. This property is particularly useful in creating fluorescently labeled proteins for various assays.
Case Study : In a study involving the use of NHS-ester labeling for imaging cellular structures, researchers utilized this compound to label proteins in mouse brain slices. The results demonstrated effective visualization of organelles such as mitochondria and the endoplasmic reticulum, highlighting the compound's utility in expanding microscopy techniques .
Imaging Techniques
Overview : this compound is employed in advanced imaging techniques such as expansion microscopy (ExM) and super-resolution microscopy. Its ability to form covalent bonds with biomolecules allows for precise localization of targets within cells.
Case Study : A recent publication reported the application of this compound in super-resolution imaging of the genome. The compound was used to label DNA probes, which facilitated high-resolution mapping of genomic structures in fixed embryonic stem cells. This study confirmed that the efficiency of labeling was comparable to other established methods, underscoring its effectiveness in genomic studies .
| Imaging Technique | Application |
|---|---|
| Expansion Microscopy (ExM) | Visualizing anatomical structures with high resolution . |
| Super-Resolution Microscopy | Mapping genomic DNA with high specificity . |
Drug Discovery and Chemoproteomics
Overview : The reactivity of this compound makes it a valuable tool in drug discovery, particularly in identifying reactive hotspots on proteins. This application is crucial for developing new therapeutic agents.
Case Study : Research has demonstrated that NHS esters can be utilized as reactivity-based probes to map nucleophilic sites on proteins. By employing this compound, scientists were able to identify previously uncharacterized binding sites on therapeutic targets, facilitating the discovery of new inhibitors .
Mechanism of Action
The mechanism of action of viF 549-NHS ester involves the formation of a stable amide bond with primary amines. The N-hydroxysuccinimide ester group reacts with the amine group, releasing N-hydroxysuccinimide and forming the amide bond. This reaction is highly specific and efficient under physiological conditions .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison of viF 549-NHS ester with other NHS ester-based fluorescent dyes and functional reagents, focusing on spectral properties, reactivity, stability, and applications.
Table 1: Key Properties of this compound and Comparable Reagents
Research Findings and Practical Considerations
- Efficiency: In fluorescence polarization assays, viF 549-labeled lactoferricin B (LfcinB) demonstrated a 30% higher signal-to-noise ratio compared to DyLight 549-labeled counterparts, likely due to reduced steric hindrance .
- Limitations : this compound’s smaller size may compromise brightness compared to polymer-based dyes (e.g., DyLight or Alexa Fluor). For applications requiring extreme photostability, JF-549 or Atto dyes are superior .
- Safety : All NHS esters require careful handling to avoid amine-rich environments (e.g., skin contact) that could trigger unintended conjugation .
Q & A
Q. What is the standard protocol for labeling proteins with viF 549-NHS ester, and how can labeling efficiency be accurately determined?
- Methodological Answer:
The protocol involves mixing this compound with the target protein at a molar ratio of 68:1 (dye:protein) in PBS (pH 7.4) for 1 hour at room temperature . Excess dye is removed using a desalting column (e.g., D-SaltTM polyacrylamide). Labeling efficiency is calculated using absorbance measurements:
where is the molar extinction coefficient of the dye. Validate via SDS-PAGE with fluorescence scanning .
Q. How do buffer conditions (e.g., pH, ionic strength) influence the conjugation efficiency of this compound to target proteins?
- Methodological Answer: NHS esters react optimally with primary amines (e.g., lysine residues) at pH 8.0–9.0. Lower pH (<7.0) reduces reactivity, while high ionic strength (>150 mM NaCl) may cause protein aggregation. Use carbonate/bicarbonate buffers (pH 8.5) for optimal conjugation. Pre-test protein solubility in varying buffer conditions to avoid precipitation .
Advanced Research Questions
Q. What experimental strategies can be employed to validate the specificity of this compound labeling in complex proteomic studies?
- Methodological Answer: Include competitive controls (e.g., excess unlabeled protein or free amine groups like glycine) to block non-specific binding. Use mass spectrometry to confirm labeled residues and assess off-target interactions. For fluorescence-based assays, compare labeled samples with dye-only controls to eliminate background noise .
Q. How can researchers optimize the molar ratio of this compound to protein when working with low-abundance targets without compromising activity?
- Methodological Answer: Conduct a titration experiment (dye:protein ratios from 10:1 to 100:1) and measure labeling efficiency via absorbance. Assess protein activity post-labeling using functional assays (e.g., ligand binding or enzymatic activity). For low-abundance proteins, reduce dye excess (≤20:1) and extend reaction time (2–4 hours) to minimize over-labeling-induced inactivation .
Q. What statistical approaches are recommended for analyzing data from this compound-based binding assays to account for potential variability?
- Methodological Answer: Use ANOVA with post-hoc Tukey tests for multi-group comparisons. For dose-response studies, apply nonlinear regression (e.g., four-parameter logistic curve fitting). Include power analysis during experimental design to ensure adequate sample size (n ≥ 3 replicates). Address batch effects by randomizing sample processing order .
Q. How should researchers address potential cross-reactivity of this compound with non-target amine groups in heterogeneous biological samples?
- Methodological Answer: Pre-incubate samples with amine-blocking reagents (e.g., Tris-HCl or ethanolamine) to quench reactive groups. Alternatively, use site-specific labeling techniques (e.g., cysteine-targeted tags) for systems with abundant lysine residues. Validate specificity using Western blotting with anti-dye antibodies .
Q. What are the critical parameters to document when using this compound in NIH grant applications to meet rigor and reproducibility standards?
- Methodological Answer: Report dye lot number, purification method (e.g., desalting column specifications), and validation data (labeling efficiency, protein activity post-labeling). For animal/human studies, include Institutional Review Board (IRB) approvals and reagent safety data (toxicity, handling protocols). Reference NIH guidelines for key biological resource documentation .
Methodological Best Practices
- Reproducibility: Document dye:protein ratios, buffer composition, and reaction temperatures in the "Materials and Methods" section. Include raw absorbance data and chromatograms from desalting steps as supplementary files .
- Troubleshooting: If labeling efficiency is low, check protein integrity (via SDS-PAGE) and dye solubility (use DMSO for hydrophobic proteins). For high background, increase wash cycles post-conjugation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
